Gly-Pro-MCA.TosOH

Description

Significance of Fluorogenic Probes in Biochemical Investigations

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon interaction with a specific analyte or enzymatic activity. nih.govresearchgate.net This "turn-on" mechanism offers a significant advantage in biochemical assays by minimizing background fluorescence and enhancing signal-to-noise ratios, leading to high sensitivity. researchgate.netrsc.org These probes are powerful tools for studying the complex dynamics of biological processes with a high degree of spatiotemporal detail. nih.gov Their applications are vast, ranging from monitoring enzyme activity in live cells and in vivo to aiding in disease diagnosis and drug discovery. nih.govacs.org The design of these probes often involves chemically modifying a fluorophore to mask its fluorescence, which is then unmasked by a specific triggering event, such as enzymatic cleavage. nih.gov

Overview of Peptide-Derived Substrates for Enzyme Activity Monitoring

Peptide-derived substrates are short chains of amino acids designed to mimic the natural cleavage sites of specific enzymes. nih.govacs.org By attaching a reporter group, such as a fluorophore, to the peptide, researchers can monitor enzymatic activity. rndsystems.comjpt.com When a protease cleaves the peptide bond, the reporter group is released, leading to a measurable change in signal. nih.govbiosynth.com This approach allows for the real-time monitoring of enzyme kinetics and the screening of potential enzyme inhibitors. jpt.comchemimpex.com While designing specific peptide substrates can be challenging, they offer a more simplified and efficient alternative to using whole protein substrates, which can be difficult to produce. nih.govacs.org

Historical Context of 7-Amino-4-methylcoumarin (B1665955) (AMC) Conjugates in Protease Assays

7-Amino-4-methylcoumarin (AMC) is a fluorescent compound that has become a cornerstone in the development of fluorogenic protease assays. sigmaaldrich.comcaymanchem.com When conjugated to a peptide via an amide bond, the fluorescence of AMC is quenched. caymanchem.comiris-biotech.de Upon enzymatic cleavage of this bond by a protease, the free AMC is liberated, resulting in a significant increase in fluorescence. iris-biotech.de This method is well-established for determining protease specificity and allows for the straightforward determination of cleavage rates. nih.gov The use of AMC and its derivatives, such as 7-amino-4-(trifluoromethyl) coumarin (B35378) (AFC), has become a common strategy in protease research. nih.gov The first fluorogenic substrate for SUMO-specific proteases (SENPs), for instance, was based on SUMO-AMC. acs.org The success of AMC-based substrates has paved the way for the development of large combinatorial libraries of peptide-AMC substrates to rapidly profile the specificity of various proteases. nih.gov

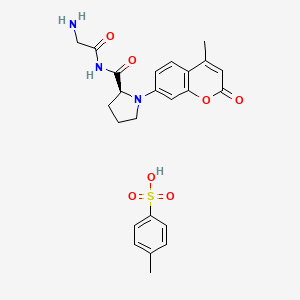

Structure

2D Structure

Properties

Molecular Formula |

C24H27N3O7S |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |

InChI Key |

VZPZSIQQHGJSQS-ZOWNYOTGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN |

Origin of Product |

United States |

Gly Pro Mca.tosoh As a Specialized Substrate for Peptidase Activity

Structural Basis for Enzymatic Recognition of Gly-Pro-MCA.TosOH

The enzymatic recognition of this compound is fundamentally based on the precise molecular interactions between the substrate and the active site of a target peptidase. The structure of the Gly-Pro dipeptide is the primary determinant for this binding specificity.

Studies on enzyme-dipeptide complexes, such as cyclophilin A with Gly-Pro, reveal that the binding is highly specific. rcsb.org The interaction is characterized by key hydrogen bonds at the N-terminal end of the dipeptide and significant hydrophobic interactions involving the proline side chain. rcsb.org The proline residue's unique cyclic structure fits into a corresponding hydrophobic pocket within the enzyme's active site, anchoring the substrate in the correct orientation for catalysis. The side chain of the N-terminal amino acid, in this case, glycine (B1666218), generally has a lesser impact on binding, which can account for the broader specificity of some peptidases for X-Pro sequences. rcsb.org However, for certain enzymes, the glycine at this position is a strict requirement. nih.gov Cleavage occurs at the peptide bond C-terminal to the proline residue, releasing the attached MCA fluorophore.

Role of the Gly-Pro Sequence in Substrate Specificity

The Gly-Pro dipeptide sequence is a critical determinant for the substrate specificity of several classes of peptidases, most notably prolyl peptidases. These enzymes exhibit a distinct preference for cleaving peptide bonds involving proline residues.

Gly-Pro-MCA is widely employed as a substrate for Dipeptidyl Peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism. mdpi.com DPP-IV preferentially cleaves X-Pro dipeptides from the N-terminus of polypeptides. Research on other prolyl-specific serine proteinases, such as Fibroblast Activation Protein (FAP), has shown an absolute requirement for a proline at the P1 position (the residue just before the cleavage site) and a glycine at the P2 position for enzymatic cleavage to occur. nih.gov

However, the Gly-Pro sequence is not universally recognized by all proline-cleaving enzymes. This selectivity underscores its utility in differentiating between peptidase activities. For instance, the prolidase PepQ from Lactobacillus delbrueckii is highly specific for X-Pro dipeptides but shows very low hydrolytic activity towards Gly-Pro. researchgate.net Similarly, an aminopeptidase (B13392206) isolated from Japanese cedar pollen did not hydrolyze Gly-Pro-MCA, while it was active on other peptide-MCA substrates. acs.org This high degree of specificity allows researchers to selectively assay for enzymes like DPP-IV in complex biological samples.

Table 1: Research Findings on Enzyme Specificity for Gly-Pro Sequences

| Enzyme | Source Organism/System | Finding | Citation |

| Dipeptidyl Peptidase IV (DPP-IV) | General Biochemical Assays | Acts as a primary substrate for measuring DPP-IV activity. | mdpi.com |

| Fibroblast Activation Protein (FAP) / Antiplasmin-Cleaving Enzyme (APCE) | Recombinant FAP / Human Plasma | Showed a strict requirement for Glycine at the P2 position and Proline at the P1 position for cleavage. | nih.gov |

| PepQ (Prolidase) | Lactobacillus delbrueckii | Exhibited very low to no hydrolysis of Gly-Pro compared to other X-Pro dipeptides. | researchgate.net |

| Jc-peptidase (Aminopeptidase) | Japanese Cedar Pollen | Did not hydrolyze Gly-Pro-MCA. | acs.org |

| Cyclophilin A | Recombinant | Binds the Gly-Pro dipeptide, providing a structural model for recognition. | rcsb.org |

Utility of the MCA Fluorophore for Detection in Enzymatic Reactions

The utility of this compound as a detection tool lies in its fluorogenic properties, which are conferred by the 7-amido-4-methylcoumarin (MCA) group. MCA is a derivative of coumarin (B35378) that functions as a fluorescent reporter. medchemexpress.com In the intact substrate, the fluorescence of the MCA moiety is minimal.

The detection method is based on the principle of fluorescence dequenching. Upon enzymatic cleavage of the amide bond between the C-terminal proline of the dipeptide and the MCA group, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released. rpeptide.com This liberated AMC molecule is highly fluorescent, emitting a strong signal that can be easily quantified with a fluorescence spectrophotometer or microplate reader. mdpi.comrpeptide.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus provides a direct measure of the enzyme's activity. medchemexpress.com

MCA has proven to be a superior fluorophore in many enzymatic assays due to its high fluorescence quantum yield and strong light absorbance, which result in a significantly brighter signal compared to other fluorophores like EDANS. depaul.edu This high signal-to-noise ratio enhances the sensitivity of the assay. The specific spectral properties of the released fluorophore allow for precise measurement without interference from other components in a typical biological sample.

Table 2: Fluorescent Properties of the Released AMC (from MCA) Fluorophore

| Property | Value | Details | Citation |

| Excitation Wavelength | ~380 nm | The optimal wavelength of light needed to excite the fluorophore. | |

| Emission Wavelength | ~460 nm | The wavelength of light emitted by the excited fluorophore. | |

| Principle of Detection | Fluorescence | Enzymatic cleavage releases the fluorophore from a non-fluorescent state, leading to a quantifiable signal. | rpeptide.com |

| Advantage | High Brightness | MCA provides a stronger signal compared to some other fluorophores, leading to clearer results in enzyme assays. | depaul.edu |

Methodological Frameworks for Utilizing Gly Pro Mca.tosoh in Enzyme Assays

Standard Fluorometric Assay Protocols for Peptidase Activity with Gly-Pro-MCA.TosOH

Standard assays involving this compound are designed to quantify the rate of AMC liberation, which is directly proportional to peptidase activity. These protocols are foundational for characterizing enzyme kinetics and for screening potential inhibitors.

Optimizing reaction conditions is critical for obtaining accurate and reproducible results in enzyme assays using this compound. Key parameters that require careful consideration include enzyme and substrate concentrations, pH, temperature, and incubation time.

Enzyme and Substrate Concentration: The concentration of both the enzyme and the substrate, this compound, must be carefully determined. The substrate concentration is often set around its Michaelis constant (Km) value to ensure the reaction rate is sensitive to changes in enzyme activity.

pH and Temperature: The optimal pH and temperature for the enzymatic reaction are crucial for maximal activity. These conditions are often specific to the enzyme being studied. For instance, some studies have optimized hydrolysis at a pH of 8.43 and a temperature of 44.32 °C for certain proteases. mdpi.com

Incubation Time: The duration of the enzymatic reaction should be within the linear range, where the product formation is proportional to time. This ensures that the measured activity is the initial velocity of the reaction. Studies have used incubation times such as 3.5 hours to achieve a significant degree of hydrolysis. mdpi.com

Table 1: Example of Optimized Hydrolysis Conditions for a Peptidase

| Parameter | Optimal Value |

|---|---|

| Protease Ratio | 1:1 Alkaline Protease:Compound Protease |

| pH | 8.43 |

| Temperature | 44.32 °C |

| Time | 3.52 hours |

This table is based on findings for optimizing ACE inhibitory peptide preparation and may serve as a reference for similar optimization studies. mdpi.com

The detection of the liberated 7-Amino-4-methylcoumarin (B1665955) (AMC) is the core of the assay's sensitivity. When bound in the peptide, the AMC-amide has weak fluorescence with shorter excitation and emission wavelengths (approximately 330/390 nm). iris-biotech.de Upon enzymatic cleavage, the free AMC is liberated, leading to a significant increase in fluorescence and a red-shift in the absorbance maximum. iris-biotech.de

Accurate measurement of AMC fluorescence requires setting the fluorometer to the correct excitation and emission wavelengths.

Excitation and Emission Wavelengths: The standard fluorescence parameters for free AMC are an excitation maximum (λex) around 344-365 nm and an emission maximum (λem) around 440 nm. sigmaaldrich.comfluorofinder.com It is crucial to use a fluorometer capable of these settings.

Standard Curve: A standard curve using known concentrations of free AMC is essential for converting the relative fluorescence units (RFU) into the molar amount of product formed. acs.org This allows for the calculation of the reaction velocity in terms of moles of substrate hydrolyzed per unit of time.

Table 2: Fluorescence Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 344 - 365 nm | sigmaaldrich.comfluorofinder.com |

| Emission Maximum (λem) | 440 nm | sigmaaldrich.comfluorofinder.com |

| Molecular Weight | 175.18 | fluorofinder.com |

This table provides the key spectral properties for the detection of AMC. sigmaaldrich.comfluorofinder.com

Integration of this compound Assays with High-Throughput Screening Platforms

The fluorometric assay using this compound is well-suited for high-throughput screening (HTS) to identify enzyme inhibitors or activators from large compound libraries. evotec.combmglabtech.com HTS leverages automation and miniaturization to test thousands of compounds rapidly and cost-effectively. bmglabtech.com

The process typically involves:

Assay Miniaturization: Adapting the assay to low-volume formats, such as 96, 384, or even 1536-well microplates, to conserve reagents and test compounds. pharmaron.com

Robotics and Automation: Using robotic systems for liquid handling, plate transport, and incubation to ensure precision and high throughput. bmglabtech.comginkgo.bio

Data Acquisition and Analysis: Employing automated plate readers to measure fluorescence intensity and specialized software for data processing and "hit" identification. bmglabtech.comginkgo.bio

A key advantage of fluorogenic substrates like this compound in HTS is the direct and continuous nature of the assay, which simplifies the workflow compared to endpoint or coupled assays. nih.gov The goal is to identify "hits" or "leads"—compounds that modulate the enzyme's activity in the desired manner. bmglabtech.com

Advanced Analytical Techniques in Conjunction with this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to identify the exact location of enzymatic cleavage. mdpi.com In the context of this compound, while the primary cleavage is expected after the proline residue, LC-MS can confirm this and identify any secondary or unexpected cleavage sites.

The general workflow involves:

Incubating the enzyme with the substrate.

Separating the resulting peptide fragments using liquid chromatography.

Analyzing the fragments by mass spectrometry to determine their mass-to-charge ratio and fragmentation patterns.

Deducing the amino acid sequence of the fragments and thereby identifying the cleavage site. mdpi.comnih.gov

This technique is invaluable for detailed mechanistic studies and for understanding the substrate specificity of peptidases. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) can be used as a complementary technique to fluorometry for monitoring the progress of the enzymatic reaction. nih.gov HPLC separates the substrate (this compound) from the product (AMC and the Gly-Pro dipeptide), allowing for the quantification of each species over time.

This method offers several advantages:

Direct Quantification: It provides a direct measure of both substrate consumption and product formation.

Purity Assessment: HPLC can be used to assess the purity of the this compound substrate before the assay.

Kinetic Analysis: By taking samples at different time points, a detailed kinetic profile of the reaction can be constructed. nih.gov

An automated HPLC platform can even provide near real-time monitoring of the reaction progress, offering a robust and generic method for quantifying enzyme kinetics. nih.gov

Determination of Michaelis-Menten Kinetic Parameters (Kcat, Km)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The turnover number (kcat), also known as the catalytic constant, is derived from Vmax and the enzyme concentration.

In a study characterizing bacterial and human dipeptidyl peptidase IV, the kinetic parameters for the hydrolysis of Gly-Pro-MCA were determined. For human DPP-IV, the following Michaelis-Menten constants were reported:

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human DPP IV | Gly-Pro-MCA | 57 ± 5 | 201 ± 9 | 3.5 x 10⁶ |

Data sourced from a study on the crystal structures of bacterial dipeptidyl peptidase IV. researchgate.net

The Km value of 57 ± 5 µM indicates the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the enzyme's affinity for Gly-Pro-MCA. The kcat of 201 ± 9 s⁻¹ represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. The catalytic efficiency, given by the kcat/Km ratio (3.5 x 10⁶ M⁻¹s⁻¹), reflects how efficiently the enzyme converts the substrate into product at low substrate concentrations. researchgate.net

Steady-State Kinetic Characterization of this compound Hydrolysis

The determination of the kinetic parameters detailed above is typically performed under steady-state conditions. This assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. The hydrolysis of Gly-Pro-MCA by enzymes like DPP-IV is monitored by the increase in fluorescence from the released AMC product. promega.es

The characterization process involves several steps:

Assay Setup : Reactions are prepared containing a fixed concentration of the enzyme (e.g., human recombinant DPP-IV) in a suitable buffer (e.g., Tris-HCl, pH 8.0). nih.gov

Substrate Addition : The reaction is initiated by adding varying concentrations of the Gly-Pro-MCA substrate. The range of substrate concentrations used typically brackets the expected Km value (e.g., 50–200 μM). nih.gov

Data Acquisition : The rate of AMC production is measured continuously using a fluorometer with excitation and emission wavelengths set appropriately for AMC (typically around 360 nm for excitation and 460 nm for emission). nih.gov

Data Analysis : The initial velocity (V₀) is determined from the linear portion of the fluorescence signal over time for each substrate concentration. These initial rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km. nih.gov

This steady-state approach allows for a robust characterization of the enzyme's activity with Gly-Pro-MCA and is fundamental for studying enzyme inhibition. nih.gov

Assessment of Substrate Inhibition Phenomena with this compound

Substrate inhibition is a kinetic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. This can occur through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex, forming an unproductive ternary complex.

While the Michaelis-Menten model assumes no inhibition by the substrate, deviations can occur. nih.gov In the context of enzymatic assays using this compound, particularly with dipeptidyl peptidases, substrate inhibition has not been widely reported in the reviewed literature. Kinetic studies involving DPP-IV and Gly-Pro-MCA typically show classic Michaelis-Menten kinetics within the commonly used substrate concentration ranges. researchgate.netnih.gov This suggests that if substrate inhibition does occur, it is likely at concentrations well above those typically employed in standard assays. A thorough assessment would require extending the substrate concentration range significantly and analyzing the resulting velocity curve for a characteristic decrease in rate at high concentrations.

Applications in Scientific Research

Enzyme Assays and Kinetic Studies

This fluorogenic substrate is extensively used to measure the activity of specific proteases, most notably dipeptidyl peptidase IV (DPP-IV). tandfonline.com By monitoring the rate of fluorescence increase over time, researchers can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

High-Throughput Screening of Enzyme Inhibitors

The reliability and compatibility of the Gly-Pro-MCA·TosOH assay with high-throughput screening formats, such as 96-well plates, make it an invaluable tool in drug discovery. It allows for the rapid screening of large libraries of chemical compounds to identify potential inhibitors of enzymes like DPP-IV. tandfonline.com This is particularly relevant in research areas such as diabetes, where DPP-IV inhibitors are being investigated as therapeutic agents.

Research Findings Utilizing Gly-Pro-MCA·TosOH

Studies have successfully employed Gly-Pro-MCA·TosOH to characterize the inhibitory activity of various compounds against DPP-IV, DPP8, and DPP9. tandfonline.com For instance, the inhibitory effects of drugs like anagliptin (B605506) on DPP-4 have been quantified using this substrate. tandfonline.com These findings are crucial for understanding the potency and selectivity of potential drug candidates.

Conclusion

Gly-Pro-MCA·TosOH stands as a prime example of a well-designed fluorogenic peptide substrate that has significantly contributed to the field of enzymology. Its specific design, coupled with the sensitive detection method of fluorescence, provides researchers with a robust tool for investigating the activity of key proteases. The applications of this compound in enzyme kinetics and high-throughput screening underscore its importance in both fundamental biochemical research and the development of new therapeutic agents.

Investigations of Specific Enzyme Classes Using Gly Pro Mca.tosoh

Dipeptidyl Peptidases (DPPs)

Gly-Pro-MCA is most prominently used as a substrate for Dipeptidyl Peptidase IV and related enzymes, which are defined by their ability to cleave dipeptides from the N-terminus of polypeptides, particularly when proline is in the penultimate position. aatbio.com

Dipeptidyl Peptidase IV (DPP-IV) Activity Assessment with Gly-Pro-MCA

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a significant role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). aatbio.compromega.es Consequently, it is a major therapeutic target for type 2 diabetes. promega.esnih.gov

The assessment of DPP-IV activity is routinely performed using a fluorometric assay with Gly-Pro-MCA as the substrate. caymanchem.com The enzyme hydrolyzes the Gly-Pro-MCA peptide bond, liberating the highly fluorescent AMC molecule. caymanchem.com The resulting fluorescence is directly proportional to the enzymatic activity and can be quantified using a fluorometer. This assay is noted for its simplicity, speed, and high sensitivity, making it suitable for high-throughput screening. aatbio.com

| Parameter | Value | Reference |

| Enzyme | Dipeptidyl Peptidase IV (DPP-IV) | aatbio.comcaymanchem.com |

| Substrate | Gly-Pro-MCA (Gly-Pro-AMC) | caymanchem.com |

| Principle | Cleavage of Pro-AMC bond releases fluorescent AMC | caymanchem.com |

| Excitation Wavelength | 350-360 nm | caymanchem.comnih.gov |

| Emission Wavelength | 450-465 nm | caymanchem.comnih.gov |

| Reported Km Value | 17.4 µM | caymanchem.com |

Broadened Substrate Specificity Studies of Dipeptidyl Peptidase 7 (DPP7) with Gly-Pro-MCA

Dipeptidyl Peptidase 7 (DPP7) is a bacterial enzyme that, unlike DPP-IV, preferentially cleaves dipeptides with penultimate aliphatic and aromatic residues. nih.gov While Gly-Pro-MCA is not the optimal substrate for DPP7, it is frequently used in broader specificity studies to differentiate the activity of various DPPs within a biological sample, such as in the periodontopathic bacterium Porphyromonas gingivalis. researchgate.net

Research has shown that DPP7 possesses a broader substrate specificity than initially thought, capable of processing various residues to ensure complete production of nutritional dipeptides for the bacterium. researchgate.net In these studies, a panel of substrates is employed to create a comprehensive activity profile. The minimal to moderate hydrolysis of Gly-Pro-MCA by DPP7, compared to the robust hydrolysis of its preferred substrates, helps to confirm the enzyme's distinct substrate preference.

| Enzyme | Preferred Substrate(s) | Reference(s) |

| DPP-IV | Gly-Pro-MCA | peptide.co.jp |

| DPP7 | Phe-Met-MCA, Met-Leu-MCA | nih.govpeptide.co.jp |

| DPP11 | Leu-Asp-MCA | researchgate.netpeptide.co.jp |

Evaluation of DPP Inhibitors Using Gly-Pro-MCA Assays

The Gly-Pro-MCA based assay is a fundamental method for screening and characterizing inhibitors of DPP-IV. caymanchem.comnih.gov The assay measures the reduction in the rate of AMC fluorescence generation in the presence of a potential inhibitor. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

This methodology has been successfully applied to evaluate a wide range of synthetic and natural compounds. For example, it is used to confirm the activity of known drugs like Sitagliptin and to discover novel inhibitors from natural sources, such as chlorogenic acid and extracts from the plant Melicope glabra. nih.govcaymanchem.comnih.gov The high sensitivity and reliability of the assay are crucial for identifying lead compounds in drug discovery programs targeting type 2 diabetes. nih.gov

Prolyl Aminopeptidases

Gly-Pro-MCA is a substrate for the enzyme class X-prolyl dipeptidyl aminopeptidase (B13392206), a term synonymous with DPP-IV. peptide.co.jppeptide.co.jp However, the Gly-Pro motif is also recognized by other proline-specific peptidases, such as prolyl endopeptidase (PREP), also known as post-proline cleaving enzyme. To differentiate the activity of these enzymes, modified substrates are often required. While the exopeptidase DPP-IV cleaves the unprotected N-terminus of Gly-Pro-MCA, endopeptidases like PREP require substrates with a blocked N-terminus, such as Z-Gly-Pro-AMC or Suc-Gly-Pro-MCA. peptide.co.jpmedchemexpress.commedchemexpress.com The use of these distinct substrates allows researchers to selectively measure the activity of different prolyl peptidases within a complex biological mixture.

Methionine Aminopeptidases

Methionine aminopeptidases (MetAPs) are enzymes responsible for the co-translational cleavage of the initiator methionine from newly synthesized proteins, a critical step in protein maturation. nih.govnih.gov The substrate specificity of MetAPs is dictated by the residue following the initial methionine (the P1' residue), with a strong preference for small, uncharged amino acids like glycine (B1666218). nih.gov

A specialized substrate, H-Met-Gly-Pro-AMC, has been developed to measure MetAP activity. fishersci.com This substrate enables a coupled-enzyme assay. In the first step, MetAP cleaves the N-terminal methionine, generating Gly-Pro-AMC. In the second step, an excess of a DPP-IV-like enzyme is added to the reaction, which rapidly hydrolyzes the newly formed Gly-Pro-AMC, releasing the fluorescent AMC reporter group. fishersci.com The rate of fluorescence increase is therefore proportional to the activity of the MetAP. This intelligent assay design allows for the sensitive detection of MetAP activity using the well-established Gly-Pro-MCA reporter system.

| Step | Enzyme | Substrate | Product(s) |

| 1 | Methionine Aminopeptidase (MetAP) | H-Met-Gly-Pro-AMC | Methionine + Gly-Pro-AMC |

| 2 | Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | Gly-Pro + AMC (fluorescent) |

Broader Implications and Future Research Directions

Contributions of Gly-Pro-MCA.TosOH Research to Fundamental Enzymology

This compound, or Glycyl-L-proline 4-methylcoumaryl-7-amide tosylate, is primarily recognized as a fluorogenic substrate for a specific class of enzymes known as post-proline cleaving enzymes or prolyl oligopeptidases. glpbio.compeptanova.de Its core contribution to fundamental enzymology lies in its ability to facilitate highly sensitive and continuous monitoring of enzyme activity. The compound consists of a dipeptide, Gly-Pro, which is recognized and cleaved by target enzymes. This dipeptide is linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which remains in a non-fluorescent state (quenched) until the amide bond is hydrolyzed. tandfonline.comnih.gov

Upon enzymatic cleavage of the bond between proline and AMC, the highly fluorescent AMC is released. nih.gov The rate of its release, which can be measured in real-time using a fluorometer, is directly proportional to the enzyme's activity. tandfonline.com This method provides a significant advantage over older, discontinuous assays, allowing for precise determination of kinetic parameters.

Research utilizing this compound has been instrumental in the characterization of various enzymes, most notably Dipeptidyl Peptidase IV (DPP-IV). tandfonline.comnakagaki.co.jpnih.gov Studies have employed this substrate to determine key kinetic constants such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), providing deep insights into the efficiency and substrate affinity of these enzymes. For instance, detailed kinetic analysis of a bacterial DPP-IV (PmDAP IV) and its mutants was made possible through assays with Gly-Pro-MCA, revealing crucial amino acid residues involved in substrate recognition. nih.gov Similarly, it was used to identify a novel Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP) from bovine serum, demonstrating its utility in discovering and characterizing new enzymes. nih.gov

Potential for this compound in Understanding Enzyme Regulation

The application of this compound extends beyond basic characterization to the intricate study of enzyme regulation. The substrate is a cornerstone of high-throughput screening (HTS) assays designed to identify and characterize enzyme inhibitors. nakagaki.co.jp By measuring the reduction in the rate of AMC fluorescence in the presence of a test compound, researchers can efficiently screen large libraries of molecules for potential inhibitory activity. tandfonline.comtandfonline.com

This approach has been pivotal in the study of DPP-IV inhibitors, which are a significant class of drugs for managing type 2 diabetes. tandfonline.comtandfonline.com For example, the inhibitory effects of compounds from Aronia juice on DPP-IV were quantified using Gly-Pro-MCA as the substrate. nakagaki.co.jp Furthermore, the substrate has been used to investigate the inhibitory mechanisms of peptides derived from various natural sources, such as green tea grounds and goat's milk. mdpi.comjst.go.jp

The kinetic data obtained from these inhibition studies, such as the half-maximal inhibitory concentration (IC₅₀), are crucial for understanding how different molecules interact with and modulate enzyme activity. tandfonline.com These findings are not only vital for drug development but also for unraveling the complex regulatory networks that govern enzyme function within the cell. The specificity of Gly-Pro-MCA allows for the targeted investigation of proline-specific peptidases, helping to dissect their roles in physiological and pathological processes. nih.gov

Unexplored Applications of this compound in Biochemical Pathways

While the primary use of this compound has been in the study of well-characterized proteases like DPP-IV and prolyl endopeptidase, its potential in exploring other biochemical pathways remains largely untapped. medchemexpress.commedchemexpress.com The Gly-Pro motif is present in various biological peptides, suggesting that other, less-characterized proteases may also recognize and cleave this sequence. The substrate could, therefore, serve as a probe to identify and characterize novel enzymatic activities in different biological contexts.

For instance, its application could be extended to studying the degradation of collagen, a protein rich in proline and glycine (B1666218) residues. Ginger protease has been shown to produce Gly-Pro-Y tripeptides from collagen hydrolysates, indicating a potential area of investigation. mdpi.com Furthermore, the substrate could be used to explore the activity of peptidases involved in the processing of bioactive peptides and neuropeptides, many of which contain proline residues.

There is also potential for its use in investigating the broader physiological roles of enzymes like Fibroblast Activation Protein (FAP), another enzyme known to cleave Gly-Pro-MCA. medchemexpress.commedchemexpress.com By using this substrate in different tissue and cell models, researchers could uncover new functions of these enzymes in processes such as tissue remodeling, cancer progression, and inflammation.

Methodological Advancements for this compound Utilization in Complex Biological Matrices

A significant challenge in enzymology is measuring enzyme activity accurately within complex biological samples such as plasma, serum, or tissue homogenates, where numerous other molecules can interfere with the assay. glpbio.commdpi.com Methodological advancements are continually being made to enhance the utility of this compound in these matrices.

One area of development is the refinement of sample preparation techniques to remove interfering substances. This includes methods like ultrafiltration and various chromatographic techniques to isolate the enzyme of interest or remove small molecule inhibitors. mdpi.comzu.edu.pk For example, studies have successfully measured DPP-IV activity in human plasma and Caco-2 cell lysates using Gly-Pro-MCA, often incorporating specific buffers and stopping reagents like acetic acid to ensure accurate measurements. glpbio.comtandfonline.commdpi.com

Furthermore, advancements in detection technologies, such as more sensitive fluorometers and microplate readers, have improved the signal-to-noise ratio, allowing for the detection of lower levels of enzyme activity. capes.gov.br The development of specialized analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection, can be used to separate the fluorescent product AMC from other fluorescent compounds in the matrix, thereby increasing the specificity and reliability of the assay. mdpi.commdpi.commdpi.com These ongoing methodological improvements will continue to expand the applicability of this compound for studying enzyme function directly within their physiological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.